molecular formula C22H20S2Sn B14435749 Prop-2-en-1-yl triphenylstannanecarbodithioate CAS No. 79634-85-8

Prop-2-en-1-yl triphenylstannanecarbodithioate

Cat. No.: B14435749
CAS No.: 79634-85-8
M. Wt: 467.2 g/mol
InChI Key: QPMOJRQGZASUST-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with a suitable dithiocarbamate ligand. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl triphenylstannanecarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new organotin compounds with different functional groups .

Scientific Research Applications

Prop-2-en-1-yl triphenylstannanecarbodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound has been studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: This compound is used in the production of polymers and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl triphenylstannanecarbodithioate involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Prop-2-en-1-yl triphenylstannanecarbodithioate include other organotin compounds such as:

  • Triphenyltin chloride
  • Triphenyltin hydroxide
  • Triphenyltin acetate

Uniqueness

This compound is unique due to its specific dithiocarbamate ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other organotin compounds may not be as effective .

Properties

CAS No.

79634-85-8

Molecular Formula

C22H20S2Sn

Molecular Weight

467.2 g/mol

IUPAC Name

prop-2-enyl triphenylstannylmethanedithioate

InChI

InChI=1S/3C6H5.C4H5S2.Sn/c3*1-2-4-6-5-3-1;1-2-3-6-4-5;/h3*1-5H;2H,1,3H2;

InChI Key

QPMOJRQGZASUST-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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